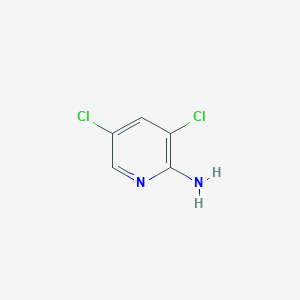

2-Amino-3,5-dichloropyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51586. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWBGKZFOYMCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194976 | |

| Record name | 3,5-Dichloro-3-pyridylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4214-74-8 | |

| Record name | 2-Amino-3,5-dichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-3-pyridylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,5-dichloropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichloro-3-pyridylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-3-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3,5 Dichloropyridine

Classical Synthetic Routes

Classical syntheses have long been the foundation for producing 2-Amino-3,5-dichloropyridine, typically involving direct halogenation or sequential reactions.

The most direct method for synthesizing this compound is through the electrophilic halogenation of an aminopyridine precursor. The starting material can be either 2-aminopyridine (B139424) or the intermediate, 2-amino-5-chloropyridine (B124133).

A common chlorinating agent for this transformation is N-chlorosuccinimide (NCS). chemicalbook.comgoogle.com In one approach, 2-aminopyridine is reacted with NCS in a solvent mixture, such as dimethylformamide (DMF) and methanol (B129727), at a controlled temperature to yield the desired product. chemicalbook.com This direct dichlorination can, however, lead to by-products. google.com

A more selective route involves the stepwise chlorination. First, 2-aminopyridine is monochlorinated to form 2-amino-5-chloropyridine. This intermediate is then subjected to a second chlorination step, again using NCS, to introduce the second chlorine atom at the 3-position. google.com This method allows for better control over the reaction and can lead to higher purity of the final product. google.com Challenges in older methods included the formation of polychlorinated by-products, which complicates purification. google.comorgsyn.org For instance, direct chlorination of 2-aminopyridine with chlorine gas in strong acid was developed to suppress the formation of by-products like 2-amino-3,5-dibromopyridine (B40352) during bromination. google.comorgsyn.org

| Reactant | Chlorinating Agent | Solvent(s) | Temperature | Time | Yield | Purity | Reference |

|---|---|---|---|---|---|---|---|

| 2-Aminopyridine | N-Chlorosuccinimide | DMF / Methanol | 45 °C | 2.5 hours | 70.5% | 98.20% (GC) | chemicalbook.com |

| 2-Amino-5-chloropyridine | N-Chlorosuccinimide | Ethyl Acetate (B1210297) | 0 °C | 24 hours | 55.5% | 98.50% (GC) | google.com |

Multi-step syntheses provide alternative pathways to this compound, often starting from more readily available or different precursors. One documented route begins with 2,6-dichloropyridine. sioc-journal.cn Although the specific details for its conversion to this compound are part of a broader synthetic scheme, this starting point highlights the versatility of precursor selection. sioc-journal.cn

Another multi-step strategy involves blocking specific positions on the pyridine (B92270) ring to direct the halogenation. For example, a process for producing related compounds involves halogenating the 5-position of a 2-aminopyridine, followed by nitration at the 3-position. googleapis.com While the final product is different, this principle of sequential functionalization is a cornerstone of classical heterocyclic chemistry and can be adapted for the synthesis of this compound. The most common multi-step approach is the sequential chlorination of 2-aminopyridine, first to 2-amino-5-chloropyridine, and then to the final dichlorinated product, which helps to avoid the formation of unwanted isomers. google.comgoogle.com

Modern Synthetic Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for producing chemical compounds, including this compound.

Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. In the context of this compound synthesis, this translates to using safer reagents and solvents. A patented method emphasizes the benefits of using N-chlorosuccinimide because it avoids the use of heavy metals and corrosive gases, and the reaction conditions are mild, not requiring special equipment. google.com

For the synthesis of related pyridine dicarbonitriles, protocols using environmentally benign catalysts like sodium benzoate (B1203000) or deep eutectic solvents such as choline (B1196258) chloride and urea (B33335) have been reported. researchgate.net These approaches, which often operate at ambient temperatures and minimize complex work-ups, represent a move towards more sustainable chemical production. researchgate.netresearchgate.net While not yet specifically documented for this compound, these green methodologies offer promising future directions for its synthesis. researchgate.net

Catalysis offers a powerful tool to enhance reaction rates, selectivity, and efficiency. While specific catalytic methods for the direct production of this compound are not extensively detailed in the provided search results, related syntheses point to potential applications. For instance, in the synthesis of the monochlorinated precursor, 2-amino-5-chloropyridine, an imidazole (B134444) ionic liquid has been used as a catalyst. google.com This catalyst forms a complex with the amino group, which hinders chlorination at the 3-position, thus preventing the formation of the this compound by-product when the mono-substituted product is desired. google.com This demonstrates how catalysis can be used to control selectivity in pyridine halogenation.

Purification and Isolation Techniques for Synthetic Products

Regardless of the synthetic route, the crude this compound product must be purified to meet the high standards required for its applications. Several standard laboratory and industrial techniques are employed for its isolation and purification.

Commonly, the reaction solvent is first removed, often through evaporation or distillation. chemicalbook.comgoogle.com The resulting crude solid is then purified by recrystallization. chemicalbook.comgoogle.com A variety of solvents can be used for this purpose, with the choice depending on the impurities present. Documented recrystallization solvents include ethanol (B145695), n-hexane, ethyl acetate, and methylene (B1212753) dichloride. chemicalbook.comgoogle.com For challenging separations where recrystallization is insufficient, silica (B1680970) gel column chromatography is another effective purification method. google.com The purity of the final product is typically verified using analytical techniques such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC). chemicalbook.comgoogle.com

| Purification Method | Details / Solvent(s) | Purpose | Reference |

|---|---|---|---|

| Distillation | Removal of reaction solvent. | Initial work-up to obtain crude product. | chemicalbook.com |

| Recrystallization | Ethanol, n-Hexane, Ethyl Acetate, Methylene Dichloride. | Removal of by-products and impurities to obtain pure final product. | chemicalbook.comgoogle.com |

| Silica Gel Column Chromatography | Use of silica gel as stationary phase. | Separation of product from closely related impurities. | google.com |

| Evaporation Concentration | Removal of solvent under reduced pressure. | Isolation of crude product before further purification. | google.com |

Recrystallization and Chromatographic Methods

Recrystallization is a widely employed technique for the purification of crude this compound. The choice of solvent is crucial for effective purification, with various organic solvents being utilized. Commonly used solvents for recrystallization include ethanol, ethyl acetate, and n-hexane. smolecule.comgoogle.com For instance, a crude product can be recrystallized from ethanol to yield pure this compound. chemicalbook.com In some procedures, a mixture of solvents, such as ethyl acetate and ethanol, or methylene chloride and normal hexane, can be used for recrystallization. google.com

One specific synthetic method involves reacting 2-amino-5-chloropyridine with N-chlorosuccinimide. After the reaction, the crude product is obtained by evaporation and then purified by recrystallization with normal hexane. google.com Another example details the recrystallization of the crude product from ethanol after synthesis from 2-aminopyridine and N-chlorosuccinimide in a DMF and methanol mixture. chemicalbook.com

Silica gel column chromatography is another effective method for purifying this compound, particularly when high levels of purity are required or when recrystallization is less effective at removing certain impurities. google.com For example, after reacting 2-amino-5-chloropyridine in ethyl acetate, the crude product can be purified by silica gel column chromatography. google.com Cation-exchange chromatography has also been explored for the purification of aminopyridine derivatives, offering an efficient alternative to gel filtration. nih.gov

Table 1: Recrystallization Solvents and Chromatographic Methods for this compound Purification

| Purification Method | Solvent/Stationary Phase | Details |

| Recrystallization | Ethanol | Used to purify the crude product obtained from the reaction of 2-aminopyridine and N-chlorosuccinimide. chemicalbook.com |

| Recrystallization | Normal Hexane | Employed to purify the crude product from the synthesis using 2-amino-5-chloropyridine. google.com |

| Recrystallization | Ethyl Acetate and Ethanol | A combination of solvents used for recrystallization. google.com |

| Recrystallization | Methylene Chloride and Normal Hexane | An alternative mixed solvent system for recrystallization. google.com |

| Silica Gel Column Chromatography | Silica Gel | Used for the separation and purification of the final product. google.com |

| Cation-Exchange Chromatography | Dowex 50X8 (NH4+-form) | An efficient method for purifying aminopyridine derivatives. nih.gov |

Purity Assessment of Synthetic this compound

Assessing the purity of synthesized this compound is essential to confirm the success of the purification process and to ensure the material is suitable for its intended use. Several analytical techniques are employed for this purpose.

Gas Chromatography (GC) is a primary method for determining the purity of this compound. It is frequently used to quantify the final product's purity, with results often reported as a percentage. For example, purity levels of 96.20%, 98.20%, and 98.50% have been determined by GC analysis in various synthetic preparations. google.comchemicalbook.com Commercial suppliers also specify purity by GC, often in conjunction with titration analysis, with a typical specification being ≥98.0%. vwr.comavantorsciences.com

Melting Point Analysis is a fundamental technique used to assess the purity of solid compounds. A sharp melting point range close to the literature value indicates a high degree of purity. The reported melting point for this compound is approximately 80 to 82 °C or 81 °C. smolecule.comavantorsciences.com One synthetic procedure reported a melting point of 81-84 °C for the purified product. google.com

Thin-Layer Chromatography (TLC) is a qualitative tool used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. google.comchemicalbook.com

Spectroscopic Methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are also valuable for purity assessment and structural confirmation. Spectral data for the neutral and anionic forms of this compound have been reported, providing a reference for sample analysis. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique for purity assessment. In some synthetic developments, HPLC is used for analysis, and purification of related compounds can be achieved through column chromatography. acs.org

Table 2: Purity Assessment Data for this compound

| Analytical Method | Parameter | Reported Value/Range | Reference |

| Gas Chromatography (GC) | Purity | 96.20% | google.com |

| Gas Chromatography (GC) | Purity | 98.20% | chemicalbook.com |

| Gas Chromatography (GC) | Purity | 98.50% | google.com |

| Gas Chromatography (GC) & Titration | Purity | ≥98.0% | vwr.comavantorsciences.com |

| Melting Point | Melting Point | 80-82 °C | smolecule.com |

| Melting Point | Melting Point | 81 °C | avantorsciences.com |

| Melting Point | Melting Point | 81-84 °C | google.com |

| UV-Vis Spectroscopy | λmax (Neutral) | 321 nm | cdnsciencepub.com |

| UV-Vis Spectroscopy | λmax (Anion) | 397 nm | cdnsciencepub.com |

Reactivity and Mechanistic Investigations of 2 Amino 3,5 Dichloropyridine

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient, which generally makes it resistant to electrophilic attack compared to benzene (B151609). However, the powerful activating effect of the amino group at the C-2 position counteracts this, directing electrophiles to the ortho (C-3) and para (C-5) positions. Since these positions are already occupied by chlorine atoms, electrophilic substitution on the 2-amino-3,5-dichloropyridine ring itself is less common than reactions involving the existing substituents.

The compound is often synthesized via electrophilic chlorination of 2-aminopyridine (B139424). The reaction of 2-aminopyridine with chlorine in sulfuric acid or with N-chlorosuccinimide can lead to the formation of this compound, often as part of a mixture with the mono-chlorinated product, 2-amino-5-chloropyridine (B124133). brainly.comgoogle.comgoogle.comgoogle.com The ratio of these products can be controlled by adjusting reaction conditions, such as the concentration of the acid. brainly.com For example, chlorination of 2-aminopyridine in concentrated hydrochloric acid by heating to 50-60°C yields this compound. google.com

Conversely, the presence of electron-withdrawing chlorine atoms makes the pyridine ring more susceptible to nucleophilic substitution, where one or both chlorine atoms can be displaced by a suitable nucleophile.

The chlorine atoms at the 3- and 5-positions of this compound can be replaced through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the other chlorine atom facilitates the attack of nucleophiles.

Research on related dichloropyridines provides insight into potential substitution mechanisms. For instance, lithiation of 3,5-dichloropyridine (B137275) occurs at the C-4 position, flanked by the two halogens, which can then react with electrophiles. researchgate.net While direct lithiation of this compound is more complex due to the acidic amino protons, related mechanistic pathways like the "halogen dance" — a base-induced intramolecular migration of a halogen — have been observed in other halogenated pyridines and could potentially be induced under specific conditions. researchgate.net

In a different approach, the temporary conversion of the pyridine ring into a polarized, acyclic Zincke imine intermediate can facilitate highly regioselective halogenation at the 3-position. alfa-chemistry.com This ring-opening/ring-closing strategy transforms the electron-deficient pyridine into a structure susceptible to electrophilic halogenation before reforming the aromatic ring. alfa-chemistry.com

The amino group at the C-2 position is a key site of reactivity. It is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation. Due to its activating nature in electrophilic aromatic substitution, the amino group is sometimes protected, for instance by acylation, to prevent unwanted side reactions or to direct substitution to other sites. google.com

The acidity of the amino group has also been studied. In dimethyl sulfoxide (B87167) (DMSO), the pKHA of this compound has been measured, providing quantitative data on its proton-donating ability. cdnsciencepub.com This acidity is influenced by the electronic effects of the chloro substituents and the ring nitrogen. cdnsciencepub.com

Like other aminopyridines, the amino group can react with aldehydes and ketones to form Schiff bases or related condensation products. For example, 2-aminopyridine reacts with aromatic aldehydes to form 2-benzalaminopyridines. e-bookshelf.de

| Reaction Type | Reagent/Condition | Product Type | Finding |

| Electrophilic Chlorination | Cl₂ in conc. HCl, 50-60°C | This compound | A method to synthesize the title compound from 2-aminopyridine. google.com |

| Nucleophilic Substitution | Sodium methoxide, then ammonolysis | 2,4,6-Triamino-3,5-dinitropyridine | Starting from 4-amino-2,6-dichloro-3,5-dinitropyridine, demonstrates the lability of chloro groups to nucleophilic attack. researchgate.net |

| Amino Group Acidity | Measurement in DMSO | pKHA | The acidity of the amino group is quantified, showing the influence of ring substituents. cdnsciencepub.com |

| Amino Group Condensation | Aromatic Aldehydes | Schiff Base (Imine) | The amino group readily condenses with carbonyl compounds, a characteristic reaction of 2-aminopyridines. e-bookshelf.de |

Oxidation and Reduction Pathways

The this compound molecule possesses sites that can undergo both oxidation and reduction. The pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide, while nitro groups, if introduced onto the ring, can be readily reduced.

Studies on analogous compounds, such as 2,6-dichloropyridine, show that oxidation to the pyridine N-oxide can be achieved using reagents like hydrogen peroxide. researchgate.netdntb.gov.ua The resulting N-oxide functionality alters the electronic properties of the ring, making it more susceptible to certain substitution patterns. For instance, the nitration of 2,6-dichloropyridine-1-oxide yields the 4-nitro derivative. researchgate.net

Reduction reactions are also synthetically important. A common transformation is the reduction of a nitro group to an amino group. This is typically accomplished with reagents like iron powder in acetic acid. researchgate.net This method is effective for reducing nitro groups on the pyridine ring without affecting the N-oxide functionality or the chloro substituents. researchgate.net Another relevant reduction pathway is the conversion of a hydrazino derivative to an amino group using Raney Nickel (Ra-Ni) as a catalyst, which is a high-yield method for preparing aminopyridines. psu.edu

| Reaction Pathway | Reagent/Condition | Functional Group Transformation | Research Context |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) | Pyridine → Pyridine N-oxide | Demonstrated on 2,6-dichloropyridine, a common reaction for electron-deficient pyridines. researchgate.net |

| Nitro Group Reduction | Iron (Fe) in Acetic Acid | -NO₂ → -NH₂ | Used to reduce the nitro group on 2,6-dichloro-4-nitropyridine-1-oxide to form the corresponding amine. researchgate.net |

| Hydrazino Group Reduction | Hydrazine hydrate, Ra-Ni | -NHNH₂ → -NH₂ | An efficient method for preparing aminopyridines from their hydrazino precursors. psu.edu |

Coordination Chemistry Involving this compound Ligands

This compound and its protonated form, 2-amino-3,5-dichloropyridinium (3,5-diCAPH), function effectively as ligands in coordination chemistry. tandfonline.combrandeis.edu The molecule can coordinate to metal centers through the pyridine ring nitrogen or the exocyclic amino group, though coordination via the ring nitrogen is more common, especially in acidic media where the amino group is protonated.

Extensive research has been conducted on its complexes with transition metals, particularly copper(II) halides. These studies have revealed a rich structural chemistry, leading to the formation of both monomeric and dimeric complexes with interesting magnetic properties. tandfonline.combrandeis.eduresearchgate.netfigshare.com

For example, a family of bis(2-amino-3,5-dihalopyridinium)tetrahalocuprate(II) compounds, including [3,5-diCAPH]₂CuCl₄ and [3,5-diCAPH]₂CuBr₄, has been synthesized and characterized. brandeis.edu The geometry of the tetrahalocuprate anion in these complexes is sensitive to the halide, being distorted square planar for the chloride complex and distorted tetrahedral for the bromide complex. brandeis.edu

Dimeric copper(II) complexes with the general formula bis(2-amino-3,5-dihalopyridinium)hexahalodicuprate(II) have also been prepared. tandfonline.comfigshare.comresearchgate.net The compound [3,5-diCAPH]₂Cu₂Br₆ features dimeric [Cu₂Br₆]²⁻ anions with alternating layers of the organic cations. tandfonline.comfigshare.com

Magnetic susceptibility measurements on these copper(II) complexes consistently show antiferromagnetic interactions. tandfonline.combrandeis.eduresearchgate.net In the dimeric structures, strong intradimer antiferromagnetic exchange is observed, while in the chain-like structures, the magnetic exchange is propagated via two-halide superexchange pathways. tandfonline.combrandeis.edu The strength of this magnetic coupling is highly dependent on the geometry of the complex, including Cu-X···X angles and torsion angles. brandeis.edu

| Complex Formula | Metal Ion | Geometry/Structure | Key Finding |

| [3,5-diCAPH]₂CuCl₄ | Cu(II) | Distorted square planar [CuCl₄]²⁻ ions | Exhibits antiferromagnetic interactions. brandeis.edu |

| [3,5-diCAPH]₂CuBr₄ | Cu(II) | Distorted tetrahedral [CuBr₄]²⁻ ions | Forms a chain structure with weak antiferromagnetic interactions. brandeis.eduresearchgate.net |

| [3,5-diCAPH]₂Cu₂Br₆ | Cu(II) | Dimeric [Cu₂Br₆]²⁻ ions | Shows strong intradimer antiferromagnetic exchange (J = -153 K). tandfonline.comfigshare.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 2-Amino-3,5-dichloropyridine. These analyses are often supported by quantum mechanical calculations, such as Density Functional Theory (DFT), which provide a theoretical framework for assigning the observed vibrational modes. researchgate.nettandfonline.com

The FT-IR spectrum of this compound provides crucial information about its functional groups. researchgate.net Experimental FT-IR data is frequently compared with theoretical wavenumbers calculated using methods like DFT (B3LYP) with a 6-311++G(d,p) basis set to ensure accurate vibrational assignments. researchgate.nettandfonline.com The spectrum is characterized by distinct peaks corresponding to the stretching and bending vibrations of the amino group (N-H), the pyridine (B92270) ring (C-H, C=C, C-N), and the carbon-chlorine bonds (C-Cl).

Key vibrational bands observed in the FT-IR spectrum include strong absorptions in the 3300–3400 cm⁻¹ region, which are attributed to the symmetric and asymmetric stretching of the amino group's N-H bonds. Vibrations associated with the pyridine ring, including C=N and C=C stretching, typically appear in the 1550–1650 cm⁻¹ range, while the characteristic C-Cl stretching absorption is found at lower wavenumbers, around 650–670 cm⁻¹.

Table 1: Selected FT-IR Vibrational Frequencies for this compound

| Vibrational Assignment | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Reference |

| N-H Asymmetric Stretch | ~3400 | Calculated | |

| N-H Symmetric Stretch | ~3300 | Calculated | |

| C=N / C=C Ring Stretch | 1550 - 1650 | Calculated | |

| NH₂ Scissoring | ~1626 | 1623 | core.ac.uk |

| C-N Stretch | 1300 - 1400 | Calculated | |

| C-Cl Stretch | 650 - 670 | Calculated |

Note: Theoretical values are often scaled to better align with experimental data. The table presents a summary based on typical ranges and specific studies on related compounds.

Complementing FT-IR, FT-Raman spectroscopy is also employed to study the vibrational modes of this compound. researchgate.net The selection rules for Raman scattering differ from those for IR absorption, often providing stronger signals for non-polar bonds and symmetric vibrations. This makes it particularly useful for observing the vibrations of the pyridine ring and the C-Cl bonds.

Spectral investigations have been documented where the experimental FT-Raman data is compared against quantum mechanical calculations to confirm the molecular structure and vibrational properties. researchgate.nettandfonline.com The combination of FT-IR and FT-Raman provides a more complete picture of the molecule's vibrational framework. core.ac.uk

Table 2: Selected FT-Raman Vibrational Frequencies for this compound

| Vibrational Assignment | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Reference |

| C-H Stretch | Not specified | Calculated | researchgate.net |

| NH₂ Scissoring | ~1620 | 1623 | core.ac.uk |

| C=N / C=C Ring Stretch | Not specified | Calculated | researchgate.net |

| C-N Stretch | ~1368 | Calculated | core.ac.uk |

| C-Cl Stretch | Not specified | Calculated | researchgate.net |

Note: Specific experimental Raman shifts for this compound are less commonly reported in readily available literature compared to its isomers or related molecules.

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy is utilized to study the electronic transitions within the this compound molecule. researchgate.net The analysis, often performed in various solvents, reveals information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.com The experimental spectrum is typically scrutinized using Time-Dependent Density Functional Theory (TD-DFT) calculations to assign the observed electronic transitions, such as π → π* and n → π* transitions associated with the aromatic pyridine ring and its substituents. tandfonline.comresearchgate.net The choice of solvent can influence the absorption maxima due to solute-solvent interactions. tandfonline.comresearchgate.net

Table 3: Electronic Absorption Data for this compound

| Solvent | Absorption Maximum (λmax) | Assigned Transition | Reference |

| Various | Not specified | π → π | tandfonline.comcsic.es |

| Various | Not specified | n → π | tandfonline.comcsic.es |

Note: While studies confirm the use of UV-Visible spectroscopy, specific λmax values for this compound are not consistently detailed in the surveyed sources. The data reflects the types of transitions studied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound. ¹H NMR provides information about the chemical environment of the protons, while ¹³C NMR maps the carbon skeleton.

In the ¹H NMR spectrum of this compound, the two protons on the pyridine ring are chemically distinct and appear as doublets due to coupling with each other. chemicalbook.com The amino group (NH₂) protons typically appear as a broad singlet. chemicalbook.com The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the amino group.

Table 4: ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Aromatic H (H-6) | ~7.94 | Doublet (d) | ~2.2 | chemicalbook.com |

| Aromatic H (H-4) | ~7.50 | Doublet (d) | ~2.2 | chemicalbook.com |

| Amino (NH₂) | ~4.90 | Broad Singlet (br s) | N/A | chemicalbook.com |

Note: Assignments of H-6 and H-4 are based on typical pyridine substitution patterns but may be interchangeable without further 2D NMR analysis.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound. bohrium.com The technique involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₅H₄Cl₂N₂), the expected molecular weight is approximately 163.01 g/mol .

A key feature in the mass spectrum is the isotopic pattern caused by the presence of two chlorine atoms. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a characteristic cluster of peaks for the molecular ion (M⁺˙) and its fragments. The spectrum will show a base peak (M), a peak at M+2 with roughly 65% the intensity of M, and a peak at M+4 with roughly 10% the intensity of M. This pattern is a definitive indicator of a dichloro-substituted compound. Hard ionization techniques may also reveal fragment ions corresponding to the loss of chlorine or other parts of the molecule. acdlabs.com

X-ray Diffraction Analysis for Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique has been successfully applied to several co-crystals and salts where the molecule is protonated to form the 2-amino-3,5-dichloropyridinium cation. clarku.edutandfonline.comrsc.org

Table 5: Crystallographic Data for a Representative Salt of this compound

| Parameter | Bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) dihydrate | (3,5-diCAPH)₂CuCl₄ | Reference |

| Crystal System | Triclinic | Triclinic | rsc.orgiucr.org |

| Space Group | P-1 | P-1 | rsc.orgiucr.org |

| Key Interactions | Hydrogen bonds (N-H···Cl), π-stacking | Antiferromagnetic interactions | rsc.orgiucr.org |

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for the structural elucidation of crystalline solids. This technique has been applied to various salts and coordination complexes of this compound, revealing detailed information about its molecular geometry and supramolecular assembly.

When protonated, the 2-amino-3,5-dichloropyridinium cation readily forms crystalline salts with various anions. The analysis of these structures provides precise measurements of the molecular framework. For instance, the hydrochloride monohydrate salt, 2-amino-3,5-dichloropyridinium chloride monohydrate, crystallizes in the monoclinic space group P21/c. iucr.org In this structure, the C–Cl bond lengths are 1.721(2) Å and 1.732(2) Å, and the C–NH2 bond length is 1.328(2) Å. The crystal lattice is organized into pleated sheets stabilized by a network of hydrogen bonds involving the pyridinium (B92312) proton, the amino group, and the water molecule, connecting to the chloride ions. iucr.org

The compound also forms stable complexes with metal halides. The structure of bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) dihydrate, (C₅H₅N₂Cl₂)₂[SnCl₆]·2H₂O, has been identified through SC-XRD. iucr.orgresearchgate.net This compound crystallizes in the triclinic space group P-1. iucr.orgresearchgate.net The structure consists of discrete [SnCl₆]²⁻ octahedral anions, 2-amino-3,5-dichloropyridinium cations, and water molecules. iucr.org The components are linked by an extensive network of N–H⋯O, N–H⋯Cl, and O–H⋯Cl hydrogen bonds, which ensures the cohesion and stability of the three-dimensional network. nih.gov

A summary of crystallographic data for several compounds containing this compound is presented below.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| 2-Amino-3,5-dichloropyridinium chloride monohydrate | C₅H₅Cl₂N₂⁺·Cl⁻·H₂O | Monoclinic | P2₁/c | a = 11.235(2) Å, b = 13.010(3) Å, c = 6.811(1) Å, β = 106.85(3)° | iucr.org |

| Bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) dihydrate | (C₅H₅N₂Cl₂)₂[SnCl₆]·2H₂O | Triclinic | P-1 | a = 7.4624(2) Å, b = 8.4715(2) Å, c = 10.1324(2) Å, α = 101.434(1)°, β = 90.043(1)°, γ = 107.554(1)° | researchgate.net |

| Tetra-μ-acetato-bis[(this compound)copper(II)] | [Cu₂(C₂H₃O₂)₄(C₅H₄Cl₂N₂)₂] | Monoclinic | C2/c | a = 8.2857(17) Å, b = 17.010(3) Å, c = 9.3159(19) Å, β = 103.07(3)° | nih.gov |

| Bis(2-amino-3,5-dichloropyridinium) tetrachlorocuprate(II) | (C₅H₅Cl₂N₂⁺)₂[CuCl₄]²⁻ | Triclinic | P-1 | a = 7.375(2) Å, b = 8.010(2) Å, c = 8.971(2) Å, α = 70.334(4)°, β = 70.186(4)°, γ = 81.087(4)° | rsc.org |

| Bis(2-amino-3,5-dichloropyridinium) hexabromodicuprate(II) | (C₅H₅Cl₂N₂⁺)₂[Cu₂Br₆]²⁻ | Monoclinic | C2/c | a = 12.518(3) Å, b = 13.911(3) Å, c = 14.864(3) Å, β = 90.83(3)° | figshare.comtandfonline.com |

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of bulk materials. It is crucial for confirming that the structure determined from a single crystal is representative of the larger batch and for assessing the phase purity of the synthesized compound. unesp.br

In the context of this compound and its derivatives, PXRD is employed to verify the crystalline phase of the bulk sample. The experimental powder pattern is typically compared with a pattern simulated from the single-crystal X-ray diffraction data. A good match between the experimental and simulated diffractograms confirms the phase purity of the bulk material. Conversely, the presence of additional peaks in the experimental pattern can indicate the existence of impurities or different polymorphic forms. For example, in a study of a cadmium chloride complex of this compound, PXRD analysis of the bulk material revealed the presence of some minor impurities. researchgate.net

While detailed PXRD patterns are specific to each unique crystal structure, the technique is a standard characterization method. For instance, the use of a powder diffractometer is noted in the characterization of various copper(II) halide complexes with pyridine-based ligands, underscoring its routine application in confirming the identity and purity of newly synthesized materials. up.ac.za

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules like 2-Amino-3,5-dichloropyridine. Calculations, often employing the B3LYP method with basis sets such as 6-311++G(d,p), are used to model various molecular properties. researchgate.net

Molecular Geometry Optimization and Electronic Structure

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, geometry optimization using DFT methods provides precise information on bond lengths, bond angles, and dihedral angles. These computational results can be compared with experimental data from techniques like X-ray diffraction to validate the theoretical model. researchgate.net Studies on similar pyridine (B92270) derivatives show that the pyridine ring is typically planar. The electronic properties and molecular structure of this compound have been explored using DFT, with some research also incorporating molecular dynamics simulations to understand its behavior. mdpi.com

| Parameter | Atom 1 | Atom 2 | Atom 3 | Bond Length (Å) | Bond Angle (°) |

| Bond Length | C | C | [value] | ||

| Bond Length | C | N | [value] | ||

| Bond Length | C | Cl | [value] | ||

| Bond Length | C | H | [value] | ||

| Bond Length | N | H | [value] | ||

| Bond Angle | C | N | C | [value] | |

| Bond Angle | N | C | C | [value] | |

| Bond Angle | C | C | Cl | [value] | |

| Bond Angle | H | N | H | [value] |

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, including FT-IR and FT-Raman, is a powerful experimental technique for identifying molecular structures. DFT calculations are used to compute the harmonic vibrational frequencies of this compound. researchgate.net These theoretical frequencies are often scaled to correct for anharmonicity and methodological approximations, leading to better agreement with experimental spectra. researchgate.net

Potential Energy Distribution (PED) analysis is then employed to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsional vibrations of the chemical bonds. researchgate.net This detailed assignment is critical for a complete interpretation of the vibrational spectrum. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. imist.ma

For this compound, the HOMO and LUMO energies have been calculated, and the energy gap indicates the potential for charge transfer within the molecule. researchgate.netresearchgate.net One study reported a calculated HOMO-LUMO energy gap of 6.01 eV. researchgate.net This analysis helps in predicting the molecule's behavior in various chemical environments. imist.ma

Interactive Table: FMO Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | [value] |

| ELUMO | [value] |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). This analysis reveals the importance of hyperconjugative interactions and charge delocalization in stabilizing the molecule. researchgate.net

For this compound, NBO analysis can elucidate the delocalization of lone pair electrons from the nitrogen atom of the amino group into the antibonding π* orbitals of the pyridine ring (n → π* interaction), which contributes to the molecule's resonance stabilization. These donor-acceptor interactions are key to understanding the molecule's stability and electronic properties. researchgate.nettaylorandfrancis.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the regions of a molecule that are rich or poor in electrons. uni-muenchen.de This map is crucial for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP surface would show negative potential around the electronegative nitrogen atom of the pyridine ring and the chlorine atoms. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential. This analysis helps in understanding the molecule's reactive behavior and intermolecular interactions. researchgate.net

Fukui Functions and Chemical Reactivity Descriptors

Fukui functions are used within DFT to describe the reactivity of different sites within a molecule. d-nb.infofaccts.de They indicate how the electron density at a specific point changes with the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic, electrophilic, or radical attack. researchgate.netfaccts.de

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to understand the interaction of this compound with metal surfaces, particularly in the context of corrosion inhibition. Studies have simulated the adsorption of the molecule on an iron (Fe(110)) surface in an aqueous environment.

The simulations show that this compound molecules tend to adsorb on the iron surface in a flat-lying or parallel orientation. mdpi.com This adsorption geometry suggests that the interaction is largely facilitated by the nitrogen atoms within the molecule. mdpi.com The process involves the inhibitor molecules replacing water molecules on the metal surface, forming a protective layer.

The strength of this interaction is quantified by the adsorption energy (Eads). For this compound on the Fe(110) surface, the adsorption energy has been calculated to be in the range of –57.45 to –95.05 kcal/mol. mdpi.com A more negative value for adsorption energy indicates a stronger and more stable interaction between the inhibitor molecule and the metal surface. In a comparative study with other pyridine derivatives, this compound demonstrated a significantly higher maximum adsorption energy than pyridine and 2-amino-5-chloropyridine (B124133), indicating its strong potential as a corrosion inhibitor. mdpi.commdpi.com

Table 1: Adsorption Energies of Pyridine Derivatives on Fe(110) Surface

| Compound | Adsorption Energy (Eads) Range (kcal/mol) | Maximum Adsorption Energy (kcal/mol) |

|---|---|---|

| Pyridine | -18.35 to -57.30 | -55.25 |

| 2-Amino-5-chloropyridine | -52.55 to -83.45 | -78.75 |

| This compound | -57.45 to -95.05 | -89.45 |

| 2-Amino-3-benzyloxypyridine | -65.25 to -137.85 | -93.05 |

Quantitative Structure-Activity Relationship (QSAR) Modeling in relation to Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that correlate the chemical structure of a compound with its biological or chemical activity. nih.gov These models rely on computational descriptors derived from quantum mechanical studies, such as those performed using Density Functional Theory (DFT). researchgate.nettandfonline.com While specific, fully-developed QSAR models for this compound are not extensively detailed in the cited literature, numerous studies have calculated the essential computational descriptors for this molecule, laying the groundwork for such modeling. bohrium.comtandfonline.com

DFT calculations, often using the B3LYP method with a 6-311++G(d,p) basis set, have been used to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of this compound. researchgate.nettandfonline.comtandfonline.com Key descriptors obtained from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's reactivity and stability. researchgate.net

Other calculated descriptors for this compound include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.nettandfonline.com Natural Bond Orbital (NBO) analysis has also been performed to understand the stability arising from charge delocalization. tandfonline.com These descriptors are fundamental inputs for building QSAR models to predict activities such as corrosion inhibition, antimicrobial efficacy, or other biological interactions. mdpi.comnih.gov For instance, the calculated high electrophilicity index and low softness value for a related pyridine derivative were used to describe its biological activity, illustrating how these descriptors directly inform structure-activity relationships. researchgate.net

Table 2: Selected Quantum Chemical Descriptors for this compound

| Descriptor | Description | Relevance in QSAR |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Correlates with reactivity and potential for interaction with electron-accepting species. researchgate.nettandfonline.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Correlates with electron affinity and reactivity towards nucleophiles. researchgate.nettandfonline.com |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO levels. | Indicates molecular stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies reactive sites for electrostatic interactions with other molecules or receptors. researchgate.nettandfonline.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| 2-Amino-5-chloropyridine |

| 2-Amino-3-benzyloxypyridine |

Applications As a Building Block in Complex Molecular Synthesis

Utilization in Pharmaceutical Intermediate Synthesis

2-Amino-3,5-dichloropyridine serves as a crucial starting material in the synthesis of various pharmaceutical intermediates. cphi-online.comgoogle.com The presence of the amino group and the chlorine atoms allows for a range of chemical transformations, including nucleophilic substitutions and coupling reactions, enabling the construction of intricate molecular frameworks for therapeutic agents. chemimpex.com

| Property | Value |

|---|---|

| CAS Number | 4214-74-8 biosynth.comfishersci.com |

| Molecular Formula | C5H4Cl2N2 biosynth.comfishersci.com |

| Molecular Weight | 163.00 g/mol biosynth.comfishersci.com |

| Melting Point | 81-83 °C chemicalbook.com |

| Appearance | Light beige to light brown crystalline powder chemicalbook.com |

The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of numerous approved drugs. nih.gov this compound is an excellent starting material for creating libraries of novel compounds for drug discovery. The amino group can be readily acylated, alkylated, or used in coupling reactions, while the chlorine atoms can be substituted through various cross-coupling methodologies. This allows for the systematic modification of the pyridine core, leading to the generation of diverse molecular scaffolds. These scaffolds can then be screened for biological activity against a multitude of therapeutic targets, facilitating the discovery of new lead compounds. For instance, the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffolds, which have shown a range of biological activities, demonstrates how aminopyridine structures can be elaborated into complex, polyfunctionalized molecules with therapeutic potential. nih.gov

Targeted therapies are designed to interfere with specific molecules that are involved in the growth, progression, and spread of diseases like cancer. There is evidence to suggest that this compound and its derivatives have potential applications in this area. Research has shown that this compound can inhibit the growth of cancer cells by interfering with DNA and protein synthesis. biosynth.comgoogle.com This mode of action is a cornerstone of many targeted cancer therapies.

Furthermore, derivatives of aminopyridines are being actively investigated as potent and selective inhibitors of specific enzymes implicated in cancer. For example, novel 2-amino-pyridine derivatives have been designed and synthesized as potent inhibitors of cyclin-dependent kinase 8 (CDK8), a recognized target in colorectal cancer therapy. chemicalbook.com This highlights the importance of the aminopyridine core structure as a foundation for developing next-generation targeted therapeutic agents.

Application in Agrochemical Compound Synthesis

The utility of this compound extends to the agrochemical sector, where it is used as an intermediate in the production of pesticides. cphi-online.comchemimpex.com The development of effective and selective herbicides and fungicides is crucial for modern agriculture, and pyridine-based compounds play a significant role in this field.

Chlorinated pyridine derivatives are key components in many commercial herbicides. This compound is directly relevant to the synthesis of this class of agrochemicals. For instance, in the industrial preparation of 2-amino-5-chloropyridine (B124133), a vital intermediate for chloro-substituted-imidazo-pyridine herbicides, this compound is often formed as an over-chlorination byproduct. This indicates its close structural relationship to herbicidally active compounds and its potential as a starting material for other chlorinated pyridine herbicides. The design of novel picolinic acid herbicides, a major class of synthetic auxin herbicides, has also involved the use of 4-amino-3,5-dichloropicolinic acid frameworks, further underscoring the importance of dichlorinated aminopyridine structures in herbicide research and development.

The aminopyridine scaffold is also a valuable structural motif in the development of novel fungicides. While direct synthesis pathways from this compound are not extensively documented in publicly available research, the broader class of aminopyridine derivatives has yielded potent fungicidal agents. A notable example is the novel fungicide Aminopyrifen, which is based on a 2-aminonicotinate structure. chemimpex.com This compound has demonstrated broad-spectrum activity against a variety of plant pathogenic fungi. The success of aminopyridine-based fungicides like Aminopyrifen suggests the potential of this compound as a versatile precursor for the synthesis of new and effective crop protection agents.

Contributions to Specialty Polymer and Resin Formulation

Role in Dye and Pigment Production

This compound serves as a crucial intermediate in the synthesis of certain dyes and pigments. google.com Its chemical structure, featuring a reactive primary amino group on a heterocyclic pyridine ring, makes it a valuable building block, particularly for the creation of azo dyes. The incorporation of a pyridine nucleus is a known strategy in dye chemistry to produce colorants with high brightness, strong color, and good fastness properties. researchgate.net

The primary application of this compound in this context is as a diazo component. The synthesis process involves a two-step reaction:

Diazotization: The primary amino group (-NH₂) of this compound is converted into a diazonium salt (-N₂⁺Cl⁻). This reaction is typically carried out in an acidic solution at low temperatures (0-5°C) using a source of nitrous acid, such as sodium nitrite. scialert.net

Azo Coupling: The resulting highly reactive diazonium salt is then reacted with an electron-rich aromatic compound, known as a coupling component. This electrophilic substitution reaction forms a stable azo compound, characterized by the -N=N- linkage, which acts as the chromophore responsible for the dye's color. nih.govnih.gov

The specific properties of the resulting dye, such as its color, intensity, and fastness to light and washing, are determined by the molecular structure of both the diazo component (this compound) and the chosen coupling component. researchgate.net The presence of the dichloropyridine moiety can influence the final shade and may enhance the stability and performance characteristics of the dye. While many dyes are derived from carbocyclic aromatic systems like benzene (B151609) and naphthalene, heterocyclic amines are employed to create dyes with often superior properties. sapub.org The synthesis of azo dyes from various heterocyclic amines is a well-established method for producing a wide range of colors. scialert.net

Table 1: Key Roles of Compounds in Azo Dye Synthesis

| Compound Name | Role in Synthesis | Description |

| This compound | Diazo Component | The initial building block whose primary amine group is converted to a diazonium salt. |

| Diazonium Salt | Reactive Intermediate | A highly reactive species formed from the diazotization of this compound. |

| Coupling Component | Color Determinant | An electron-rich molecule (e.g., phenols, naphthols, anilines) that reacts with the diazonium salt to form the final dye. |

| Azo Dye | Final Product | The colored compound containing the characteristic azo (-N=N-) group, which functions as the chromophore. |

Investigations into Biological Activity and Molecular Mechanisms

Molecular Docking Studies.

Prediction of Target Enzyme Inhibition

The prediction of how 2-amino-3,5-dichloropyridine and its analogs may inhibit specific enzymes is a key area of computational investigation. Molecular docking is a primary tool used to simulate the interaction between these small molecules and protein targets. For instance, docking studies have been performed with this compound to predict its binding mode against antithrombotic targets. researchgate.net Such computational predictions are vital for identifying promising drug candidates and understanding the key interactions, like hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex.

Quantum mechanical calculations based on Density Functional Theory (DFT) provide further insights into potential enzyme inhibition. researchgate.net By calculating properties such as the Molecular Electrostatic Potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most reactive sites on the molecule. researchgate.net For this compound, these calculations have indicated a high electrophilicity index and a low softness value, characteristics that help describe its biological activity and its potential to interact with enzyme targets. researchgate.net

In a practical application of this predictive approach, docking scores for derivatives of the related isomer, 4-amino-3,5-dichloropyridine, against the Smoothened (Smo) receptor were calculated, with results indicating favorable binding capabilities and helping to guide further optimization. Similarly, studies on 2-aminopyridine (B139424) analogs as inhibitors of the glyoxylate (B1226380) shunt enzymes in Pseudomonas aeruginosa have utilized these predictive methods, later confirming the binding and mode of inhibition through experimental techniques like isothermal titration calorimetry. nih.gov

Computational Models for Biological Activity Prediction

Density Functional Theory (DFT) serves as a foundational computational model, providing a robust framework for understanding the molecule's geometry, electronic environment, and vibrational modes. researchgate.net The results from DFT calculations, often using the B3LYP method with a 6-311++G(d,p) basis set, are compared with experimental spectroscopic data to validate the theoretical models. researchgate.net These validated models can then be used to predict the reactivity and stability of new derivatives. researchgate.net

A more complex approach involves the development of Quantitative Structure-Activity Relationship (QSAR) models. dovepress.com 3D-QSAR, in particular, is used to define three-dimensional pharmacophores for the inhibition of specific enzymes. dovepress.com In one study, a 3D-QSAR model was used to design novel multipotent inhibitors of cholinesterase and monoamine oxidase based on a dichloropyridine scaffold. dovepress.com The model predicted the inhibitory activity (pIC₅₀) of the designed compounds, and these predictions showed good agreement with the subsequent in vitro experimental results, demonstrating the power of QSAR in designing multi-target drug candidates. dovepress.com Web-based platforms like MolPredictX now utilize such in-house QSAR models to provide rapid qualitative and quantitative predictions of bioactivity against a wide range of biological targets, including enzymes related to parasitic, viral, and bacterial diseases. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of lead compounds based on the this compound scaffold. These investigations involve the systematic synthesis and evaluation of analogs to determine how specific structural features influence efficacy and selectivity. A notable example is the optimization of 3,5-dichloropyridine (B137275) derivatives as antagonists of the P2X7 receptor, an important target in inflammatory diseases. elsevierpure.com

Substituent Effects on Biological Efficacy

The nature and position of substituents on the dichloropyridine ring have a profound impact on biological efficacy. SAR studies on P2X7 receptor antagonists revealed that while the dichloropyridine core was essential, the potency could be fine-tuned by modifying the substituent at other positions. elsevierpure.com Specifically, the presence of hydrophobic polycycloalkyl groups was found to optimize the antagonistic activity. elsevierpure.com

In a different context, the SAR of amino-3,5-dicyanopyridines, which are structurally related to this compound, has been explored for their activity as adenosine (B11128) receptor (AR) ligands. mdpi.com These studies show that small structural modifications, such as varying the substituents on the pyridine (B92270) scaffold, can significantly influence not only binding affinity but also the pharmacological profile, shifting a compound from an agonist to an antagonist. mdpi.com For instance, replacing the primary amine function with secondary or tertiary amino groups is a common strategy to modulate activity. mdpi.com Another study on a related dichloropyridine scaffold found that introducing a fluorine atom at the 5-position resulted in the most potent derivatives for a particular target.

| Scaffold/Derivative Class | Substituent Modification | Effect on Biological Efficacy | Target | Source |

|---|---|---|---|---|

| 3,5-Dichloropyridine | Addition of hydrophobic polycycloalkyl groups | Optimized antagonistic activity | P2X7 Receptor | elsevierpure.com |

| Amino-3,5-dicyanopyridine | Variation of substituents on the pyridine core | Influences affinity and pharmacological profile (agonist vs. antagonist) | Adenosine Receptors | mdpi.com |

| 2-Amino-4,6-dichloropyridine | Introduction of a 5-fluoro group | Most potent derivatives (IC₅₀ = 2–36 μM) | Not specified |

Pyridine Core Modifications and Activity Modulation

Modifications to the central pyridine ring itself, including its substitution pattern and fusion to other ring systems, are critical for modulating biological activity. For P2X7 receptor antagonists, the 3,5-disubstituted chloride pattern on the pyridine skeleton was found to be critical for antagonistic activity. elsevierpure.com

In the development of ligands for adenosine receptors, the pyridine core is often used as an intermediate. One study showed that the intramolecular cyclization of amino-3,5-dicyanopyridine intermediates to form fused thieno[2,3-b]pyridine (B153569) structures resulted in a significant decrease or loss of activity at the A1 and A2A adenosine receptors. nih.gov

Conversely, in the search for new antitubercular agents, the formation of a thieno[2,3-b]pyridine core was found to be essential for activity. nih.gov Starting from a 2,6-dichloronicotinonitrile precursor, researchers found that unsubstituted 3-aminothieno[2,3-b]pyridine-2-carboxamides were inactive against M. tuberculosis. nih.gov Activity was only conferred when substitutions were introduced at the 4- or 6-position of the fused thieno[2,3-b]pyridine core, highlighting that the core modification itself was a prerequisite for efficacy in this specific application. nih.gov This demonstrates that the effect of a pyridine core modification is highly dependent on the biological target.

| Core Modification | Starting Scaffold | Resulting Scaffold | Effect on Activity | Target | Source |

|---|---|---|---|---|---|

| Maintaining 3,5-dichloro substitution | Pyridine | 3,5-Dichloropyridine | Critical for antagonistic activity | P2X7 Receptor | elsevierpure.com |

| Intramolecular cyclization | Amino-3,5-dicyanopyridine | Thieno[2,3-b]pyridine | Significant loss of activity | Adenosine A1/A2A Receptors | nih.gov |

| Ring system fusion and substitution | Dichloronicotinonitrile | Substituted Thieno[2,3-b]pyridine | Essential for conferring activity | M. tuberculosis | nih.gov |

Environmental Fate and Ecotoxicological Investigations

Degradation Pathways and Persistence in Environmental Compartments

The persistence of 2-Amino-3,5-dichloropyridine in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial breakdown.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis is a key factor in its environmental persistence, particularly in aquatic systems and moist soils.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet radiation from the sun. This can be a significant degradation pathway for chemicals present in the upper layers of water bodies or on soil surfaces.

Direct experimental data on the aqueous photolysis of this compound, such as its quantum yield or environmental half-life, is limited. However, studies on related pyridine (B92270) derivatives suggest that this class of compounds can be susceptible to photochemical degradation. epa.govbohrium.com For example, the unsubstituted parent compound, 2-aminopyridine (B139424), is known to undergo photochemical reactions. epa.gov The presence of chlorine atoms on the pyridine ring can influence the photolytic behavior, but specific pathways and rates for this compound have not been extensively documented. The degradation of the related herbicide aminopyralid (B1667105) is enhanced by light, with a reported aqueous photolysis half-life of approximately 0.6 days under continuous irradiation. epa.govepa.gov

The biodegradation of a chemical by microorganisms such as bacteria and fungi is a primary mechanism for its removal from soil and water. The rate and extent of biodegradation can vary significantly depending on the chemical's structure and environmental conditions (i.e., the presence or absence of oxygen).

Research on the biodegradability of chloropyridines suggests they are generally persistent in the environment. oup.comtandfonline.com

Aerobic Degradation: Studies on a range of pyridine derivatives in soil suspensions have shown that aminopyridines, as a group, were not completely degraded within a 30-day period. oup.com The introduction of halogen atoms, such as chlorine, to the pyridine ring has been observed to significantly retard microbial degradation. wikipedia.org

Anaerobic Degradation: Under anaerobic (oxygen-free) conditions, chlorinated pyridines have also shown resistance to degradation. For instance, 2-chloropyridine (B119429) was found to be persistent over a 6-month incubation period in anaerobic sediment slurries and for 11 months in anoxic aquifer slurries. nih.gov

While no studies have specifically identified the microbial degradation pathways for this compound, the evidence from structurally similar compounds strongly indicates that it is likely to be persistent under both aerobic and anaerobic conditions.

Environmental Mobility and Transport Mechanisms

The mobility of a chemical in the environment governs its potential to move from the point of application or release into other compartments, such as groundwater or the atmosphere.

The tendency of a chemical to bind to soil particles is measured by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates weak adsorption and high mobility, suggesting a potential to leach through the soil profile and contaminate groundwater. chemsafetypro.com

Specific experimental data for the Koc of this compound is not available. However, a safety data sheet for the isomeric compound, 4-Amino-3,5-dichloropyridine, provides a predicted Koc value of 93 mL/g. jubilantingrevia.com According to classification schemes, a Koc value in this range (50-150) is considered to indicate high mobility in soil. chemsafetypro.com This suggests that this compound may have a significant potential for leaching. The pKa of the parent compound, 2-aminopyridine, is 6.86, indicating it will exist partially in its protonated (cationic) form in the environment; cations generally exhibit stronger adsorption to soil particles than their neutral counterparts. epa.gov

Table 1: Predicted Soil Mobility Data for 4-Amino-3,5-dichloropyridine

| Parameter | Value | Interpretation | Source |

|---|---|---|---|

| Koc (Soil Adsorption Coefficient) | 93 mL/g | High Mobility | jubilantingrevia.com |

| Log Kow (Octanol-Water Partition Coefficient) | 1.17 | Low potential to bioaccumulate | jubilantingrevia.com |

Note: Data is for the isomer 4-Amino-3,5-dichloropyridine and is based on environmental modeling.

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. It is governed by the compound's vapor pressure and its Henry's Law constant.

Direct experimental data for the vapor pressure and Henry's Law constant of this compound are scarce. However, a predicted boiling point of 235.2°C suggests low volatility. chemsrc.com Furthermore, data for the isomer 4-Amino-3,5-dichloropyridine indicates a low vapor pressure and a very low Henry's Law constant, leading to the assessment that it is non-volatile from water bodies. jubilantingrevia.com Given the structural similarity, it is expected that this compound also has a low potential for volatilization from both water and soil surfaces.

Table 2: Predicted Volatility-Related Properties for 4-Amino-3,5-dichloropyridine

| Parameter | Value | Source |

|---|---|---|

| Vapor Pressure | 0.01 mmHg at 25°C | jubilantingrevia.com |

| Henry's Law Constant | 1.4 x 10⁻⁹ atm·m³/mol | jubilantingrevia.com |

Note: Data is for the isomer 4-Amino-3,5-dichloropyridine and is based on environmental modeling.

Bioaccumulation Potential Assessments

The potential for this compound to bioaccumulate in organisms is a key aspect of its environmental risk profile. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding environment.

Currently, there is a notable lack of empirical data from direct studies on the bioaccumulation of this compound. Safety Data Sheets (SDS) for the compound and its isomers often state that there is no available information regarding its bioaccumulative potential. chemicalbook.comoasis-lmc.org For instance, the SDS for the related compound 4-Amino-3,5-dichloropyridine indicates that based on environmental modeling, the material has a low potential to be absorbed by the organic matter of soil and is not expected to be bio-accumulative. However, it also notes that the compound is persistent in the environment. echemi.com It is also recognized that the presence of chlorine atoms in organic molecules can sometimes be associated with a potential for bioaccumulation. shardacropchem.ie

For a structurally related compound, aminopyralid, the log octanol-water partition coefficient (log Pow) is reported as -2.87 at pH 7, which suggests a low potential for bioaccumulation. vkm.no However, it is important to note that this is a different, though related, chemical structure. For another related compound, ethyl 4-amino-5,6-dichloropyridine-3-carboxylate, a predicted bioconcentration factor (BCF) logarithm of 1.32 is available, suggesting a low potential for bioaccumulation. epa.gov Without specific studies on this compound, a definitive assessment of its bioaccumulation potential remains undetermined.

Ecotoxicological Impact Assessments on Environmental Organisms

The assessment of ecotoxicological impacts is crucial for understanding the potential harm a chemical substance may cause to ecosystems. This involves evaluating its toxicity to a range of representative organisms from different trophic levels. For this compound, there is a significant lack of specific ecotoxicological data across different organism types.

Aquatic Organism Toxicity Studies

Comprehensive and specific toxicity data for this compound in aquatic organisms is largely unavailable in publicly accessible literature. Safety Data Sheets for this compound and its close isomers frequently report "no data available" for toxicity to fish, daphnia, and other aquatic invertebrates. chemicalbook.comoasis-lmc.org

For comparative purposes, data for the related herbicide aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid) shows a low acute toxicity to fish and aquatic invertebrates. For instance, the 96-hour LC50 for the rainbow trout (Oncorhynchus mykiss) is reported as >100 mg/L, and the 48-hour EC50 for Daphnia magna is also >100 mg/L. vkm.nosigmaaldrich.com The toxicity of another related compound, 2,3-dichloro-5-(trifluoromethyl)pyridine, showed a 96-hour LC50 of 3.9 mg/L for rainbow trout and a 48-hour EC50 of 4.9 mg/L for other aquatic crustacea. echemi.com Furthermore, a product containing fluroxypyr-meptyl, which includes a 4-amino-3,5-dichloro-6-fluoro-2-pyridyloxy moiety, is described as very toxic to aquatic life. shardacropchem.ie These findings for related compounds highlight the potential for toxicity in this chemical class, but direct, empirical data for this compound is needed for a precise assessment.

Table 1: Aquatic Toxicity Data for Related Dichloropyridine Compounds

| Compound | Test Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Aminopyralid | Oncorhynchus mykiss | 96 h | LC50 | >100 | vkm.nosigmaaldrich.com |

| Aminopyralid | Daphnia magna | 48 h | EC50 | >100 | vkm.nosigmaaldrich.com |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | Oncorhynchus mykiss | 96 h | LC50 | 3.9 | echemi.com |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | Aquatic crustacea | 48 h | EC50 | 4.9 | echemi.com |

Note: This table presents data for related compounds due to the lack of specific data for this compound.

Terrestrial Organism Toxicity Studies

There is a significant gap in the available scientific literature regarding the toxicity of this compound to terrestrial organisms such as earthworms, soil microorganisms, and terrestrial invertebrates.

As a point of reference, the related compound aminopyralid has demonstrated low acute toxicity to mammals, with an oral LD50 in rats of >5000 mg/kg body weight. vkm.no For birds, aminopyralid also shows low acute toxicity. vkm.no In the case of bees, aminopyralid has a low contact and oral toxicity. vkm.no While this information on a related substance is available, it cannot be directly extrapolated to assess the terrestrial toxicity of this compound. Without dedicated studies, the impact of this compound on terrestrial ecosystems remains uncharacterized.

Plant Toxicity Assessments

Information on the phytotoxicity of this compound is not well-documented in available sources. While it is known to be an intermediate in the synthesis of some herbicides, its direct herbicidal or phytotoxic properties are not detailed. google.com

The related compound, aminopyralid, is a known herbicide that acts as a synthetic auxin, affecting plant growth and development. sigmaaldrich.com Studies on other related aminopyridine derivatives have also investigated their phytotoxic properties. For example, research on imidazo[1,2-a]pyridine (B132010) derivatives has explored their potential as herbicides. nih.gov Additionally, studies on aminobisphosphonates, such as 3,5-dichlorophenylamino-methylenebisphosphonic acid, have demonstrated their phytotoxicity by inhibiting essential plant enzymes. nih.gov This indicates that compounds with a dichlorinated pyridine structure can exhibit significant effects on plants. However, specific plant toxicity assessments for this compound are required for a conclusive evaluation.

Q & A

Q. Q1. What experimental methods are recommended for characterizing the molecular structure of 2-amino-3,5-dichloropyridine?

A1. A combination of spectroscopic techniques is essential:

- FT-IR and FT-Raman to identify functional groups and vibrational modes, particularly the NH₂ and C-Cl bonds .